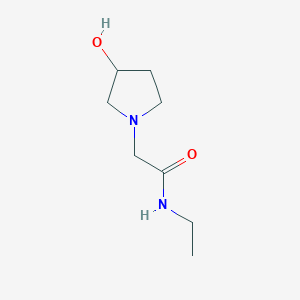
1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Übersicht
Beschreibung
“1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a fluorine atom attached to a phenyl ring, which could potentially give it unique properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles . The fluorine atom could be introduced using a variety of fluorination methods .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, the fluorinated phenyl ring, and the aldehyde group. These functional groups could potentially allow for a variety of interactions and reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the aldehyde group, the fluorine atom, and the triazole ring. Each of these functional groups has distinct reactivity, which could lead to a variety of possible reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorine atom could increase its stability and affect its polarity .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde: is a valuable intermediate in organic synthesis. Its structural motif, which includes a triazole ring fused with a carbaldehyde group, makes it a versatile precursor for synthesizing various heterocyclic compounds. These compounds are often used as building blocks in the synthesis of more complex molecules with potential pharmacological activities .
Pharmaceutical Research
In pharmaceutical research, this compound’s fluorinated aromatic ring and triazole moiety can be exploited to create novel drugs. Fluorine atoms are known to significantly alter the biological activity of pharmaceuticals, often increasing their metabolic stability and bioavailability. The triazole ring, in particular, is a common feature in many drugs due to its mimicry of the peptide bond and its ability to engage in hydrogen bonding .
Agriculture
The introduction of fluorine atoms into agricultural chemicals can lead to the development of new agrochemicals with enhanced activity and selectivity. The compound could serve as a starting point for the synthesis of fluorinated pesticides or herbicides, which could offer improved performance in terms of potency and environmental impact .
Material Science
In material science, the compound’s ability to act as a ligand due to its multiple potential binding sites can be utilized. It could be involved in creating new coordination complexes with metals, which might exhibit unique electronic, magnetic, or catalytic properties useful in various applications, including sensors, OLEDs, and catalysis .
Environmental Science
Fluorinated organic compounds are often studied for their environmental persistence and potential bioaccumulation. As such, 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde could be used as a model compound to study the environmental fate of fluorinated pollutants, helping to develop better degradation strategies and understand their impact on ecosystems .
Analytical Chemistry
This compound can be used as a standard or reagent in analytical chemistry due to its distinct chemical structure. It could be particularly useful in developing chromatographic methods or as a calibration standard in mass spectrometry to identify and quantify similar compounds in complex mixtures .
Biochemistry
In biochemistry, the compound’s triazole ring can be used to investigate enzyme-substrate interactions, particularly with enzymes that interact with aromatic substrates. This can provide insights into enzyme specificity and aid in the design of enzyme inhibitors that could serve as therapeutic agents .
Radiolabeling and Imaging
The presence of a fluorine atom makes the compound a potential candidate for radiolabeling with fluorine-18, a positron-emitting isotope used in PET imaging. This could allow for the development of novel imaging agents that target specific biological pathways or disease markers .
Wirkmechanismus
Zukünftige Richtungen
The study and development of fluorinated organic compounds is a vibrant field of research, given their potential applications in pharmaceuticals and materials science . This particular compound, with its combination of a triazole ring, a fluorinated phenyl ring, and an aldehyde group, could be of interest in these areas.
Eigenschaften
IUPAC Name |
1-(4-fluoro-2-methylphenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O/c1-7-4-8(11)2-3-10(7)14-5-9(6-15)12-13-14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXWEBCCECGXFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(3-phenylpropyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1467502.png)
![N-[(2,4-dimethoxyphenyl)methyl]cyclobutanamine](/img/structure/B1467503.png)




amine](/img/structure/B1467508.png)
![1-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B1467509.png)
![2-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467510.png)




amine](/img/structure/B1467521.png)